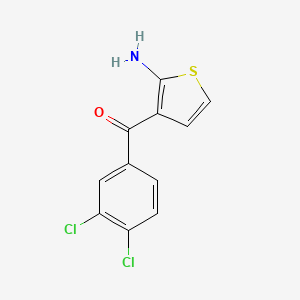![molecular formula C10H5ClIN3 B15228600 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of both chlorine and iodine atoms attached to the imidazoquinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline typically involves the iodination and chlorination of imidazoquinoxaline derivatives. One common method includes the use of iodine and chlorine sources under controlled conditions to achieve the desired substitution on the imidazoquinoxaline ring. For instance, an I2-mediated direct sp3 C–H amination reaction can be employed, which is operationally simple and scalable, providing high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production.
化学反应分析
Types of Reactions
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., sodium borohydride for reduction). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-1-iodoimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-Chloro-1-iodoimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxaline: Lacks the chlorine and iodine substitutions, which may affect its chemical reactivity and biological activity.
4-Chloroimidazo[1,2-a]quinoxaline: Contains only the chlorine substitution, which may result in different chemical and biological properties.
1-Iodoimidazo[1,2-a]quinoxaline: Contains only the iodine substitution, leading to variations in its reactivity and applications.
The presence of both chlorine and iodine atoms in this compound makes it unique and potentially more versatile in various chemical and biological contexts.
属性
分子式 |
C10H5ClIN3 |
|---|---|
分子量 |
329.52 g/mol |
IUPAC 名称 |
4-chloro-1-iodoimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5ClIN3/c11-9-10-13-5-8(12)15(10)7-4-2-1-3-6(7)14-9/h1-5H |
InChI 键 |
ODMJRCXOSYQHQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
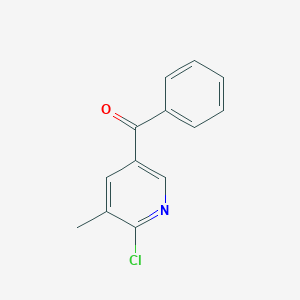
![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)
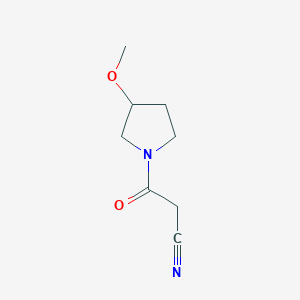
![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)

![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)
![tert-Butyl 3-bromo-8-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15228568.png)
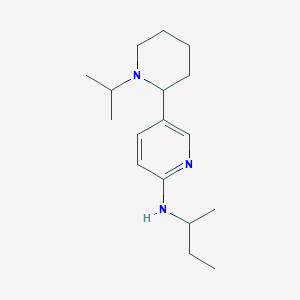
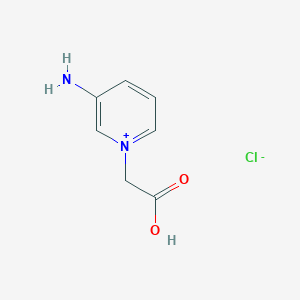
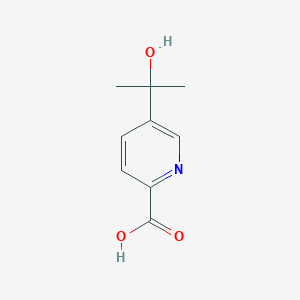
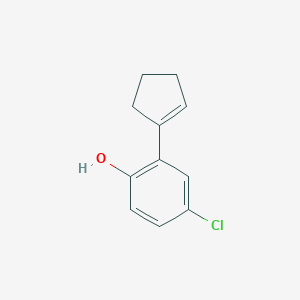
![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
